molecular formula C11H9F3O2 B14228710 1-[(2S,3S)-3-[4-(trifluoromethyl)phenyl]oxiran-2-yl]ethanone

1-[(2S,3S)-3-[4-(trifluoromethyl)phenyl]oxiran-2-yl]ethanone

Cat. No.: B14228710
M. Wt: 230.18 g/mol
InChI Key: AWNMTUVVHAIFRX-ZJUUUORDSA-N
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Description

1-[(2S,3S)-3-[4-(trifluoromethyl)phenyl]oxiran-2-yl]ethanone is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxirane ring and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2S,3S)-3-[4-(trifluoromethyl)phenyl]oxiran-2-yl]ethanone typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable epoxidizing agent. One common method is the use of m-chloroperoxybenzoic acid (m-CPBA) as the epoxidizing agent under mild conditions. The reaction proceeds through the formation of an intermediate epoxide, which is then converted to the desired product.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(2S,3S)-3-[4-(trifluoromethyl)phenyl]oxiran-2-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxirane ring to a diol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Diols, alcohols.

    Substitution: Substituted oxiranes with various functional groups.

Scientific Research Applications

1-[(2S,3S)-3-[4-(trifluoromethyl)phenyl]oxiran-2-yl]ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(2S,3S)-3-[4-(trifluoromethyl)phenyl]oxiran-2-yl]ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxirane ring can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts with proteins and enzymes. This interaction can modulate the activity of these biomolecules, resulting in various biological effects.

Comparison with Similar Compounds

    4-(trifluoromethyl)benzaldehyde: A precursor in the synthesis of 1-[(2S,3S)-3-[4-(trifluoromethyl)phenyl]oxiran-2-yl]ethanone.

    Trifluoromethyl phenyl sulfone: Another compound containing the trifluoromethyl group, used in different chemical reactions.

    Trifluoromethylated phenols and anilines: Compounds with similar trifluoromethyl groups but different functional groups.

Uniqueness: this compound is unique due to the presence of both the trifluoromethyl group and the oxirane ring, which confer distinct chemical reactivity and biological properties. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H9F3O2

Molecular Weight

230.18 g/mol

IUPAC Name

1-[(2S,3S)-3-[4-(trifluoromethyl)phenyl]oxiran-2-yl]ethanone

InChI

InChI=1S/C11H9F3O2/c1-6(15)9-10(16-9)7-2-4-8(5-3-7)11(12,13)14/h2-5,9-10H,1H3/t9-,10+/m1/s1

InChI Key

AWNMTUVVHAIFRX-ZJUUUORDSA-N

Isomeric SMILES

CC(=O)[C@@H]1[C@@H](O1)C2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

CC(=O)C1C(O1)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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